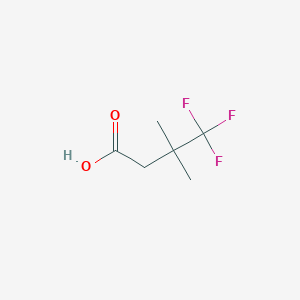

4,4,4-Trifluoro-3,3-dimethylbutanoic acid

Description

Introduction and Chemical Identity

4,4,4-Trifluoro-3,3-dimethylbutanoic acid stands as a notable example of how fluorine incorporation can dramatically alter the properties and potential applications of organic molecules. The compound features a four-carbon carboxylic acid backbone with a distinctive structural motif that combines a trifluoromethyl group and a quaternary carbon center bearing two methyl substituents. This unique arrangement creates a molecule with enhanced chemical stability and distinctive reactivity patterns that distinguish it from its non-fluorinated analogs. The systematic incorporation of fluorine atoms into organic frameworks has become increasingly important in modern chemistry, and this compound exemplifies the sophisticated structures that can be achieved through careful synthetic design. The molecular weight of 170.13 grams per mole positions it within the range of readily handled synthetic intermediates, while its structural features suggest potential applications in pharmaceutical chemistry, materials science, and specialized synthetic transformations.

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of fluoroorganic chemistry, which has its roots in early twentieth-century investigations into fluorine-containing compounds. The foundational work in trifluoromethyl chemistry can be traced to Frédéric Swarts in 1892, who developed early synthetic methods based on antimony fluoride for introducing fluorine atoms into organic molecules. These pioneering efforts established the groundwork for systematic fluorination reactions that would eventually enable the synthesis of complex fluorinated structures like this compound. The McLoughlin-Thrower reaction, developed in 1968, represented a significant advancement in coupling reactions using iodofluoroalkanes and iodoaromatic compounds with copper catalysis, providing new pathways for incorporating trifluoromethyl groups into organic frameworks. The evolution of trifluoromethylating reagents, particularly the development of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984, created new possibilities for nucleophilic trifluoromethylation reactions that expanded the scope of accessible fluorinated compounds. These methodological advances laid the foundation for the synthesis of increasingly complex fluorinated carboxylic acids, including the specific structural motif found in this compound.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and substituents. The compound name indicates a four-carbon carboxylic acid backbone (butanoic acid) with specific substitution patterns that define its unique chemical identity. The "4,4,4-trifluoro" designation specifies that three fluorine atoms are attached to the terminal carbon atom of the chain, creating a trifluoromethyl functional group that significantly influences the molecule's chemical and physical properties. The "3,3-dimethyl" portion indicates that two methyl groups are attached to the third carbon of the chain, creating a quaternary carbon center that adds steric bulk and conformational constraints to the molecular structure. This systematic naming approach ensures unambiguous identification of the compound across different scientific disciplines and database systems. Alternative nomenclature systems may refer to this compound as 4,4,4-trifluoro-3,3-dimethylbutyric acid, reflecting the common practice of using "butyric acid" terminology in certain chemical contexts. The compound belongs to the broader classification of fluorinated carboxylic acids, which represent an important class of organofluorine compounds with diverse applications in medicinal chemistry, materials science, and synthetic organic chemistry.

Significance in Fluoroorganic Chemistry

The significance of this compound in fluoroorganic chemistry extends beyond its individual properties to represent broader trends in the development and application of fluorinated compounds. Fluoroorganic compounds have gained increasing importance in pharmaceuticals, with fluorine incorporation becoming a fundamental strategy in drug discovery and development. The presence of fluorine atoms in organic molecules can dramatically enhance bioavailability, metabolic stability, and binding affinity to biological targets, making fluorinated carboxylic acids like this compound valuable synthetic intermediates for pharmaceutical applications. The trifluoromethyl group, in particular, has emerged as a privileged structural motif in medicinal chemistry, with numerous important pharmaceutical compounds incorporating this functional group, including fluoxetine, mefloquine, and celecoxib. Beyond pharmaceutical applications, fluorinated compounds play crucial roles in materials science, where their unique properties such as chemical inertness, thermal stability, and surface activity enable applications in coatings, surfactants, and specialized polymers. The quaternary carbon center in this compound adds additional synthetic complexity that makes it a valuable building block for constructing more elaborate molecular architectures. The compound's structural features position it as a representative example of how modern synthetic methods can create sophisticated fluorinated molecules that combine multiple functional elements to achieve desired chemical and biological properties.

Registration and Identification Parameters

The formal registration and identification of this compound within global chemical database systems reflects its recognized importance in scientific research and commercial applications. These standardized identification systems ensure accurate tracking, communication, and regulatory compliance across international scientific and industrial communities. The compound's registration parameters encompass multiple identification codes that serve different purposes within the chemical information infrastructure, from basic chemical inventory management to sophisticated database searches for research and development activities. These identification systems have evolved to accommodate the increasing complexity of modern chemical structures and the need for precise molecular identification in an era of rapidly expanding chemical knowledge.

| Parameter Type | Identifier | Database System | Primary Function |

|---|---|---|---|

| Chemical Abstracts Service | 1246218-76-7 | Chemical Abstracts Service | Global chemical registry |

| MDL Number | MFCD20659710 | MDL Information Systems | Structure-activity databases |

| PubChem Compound ID | 59496135 | National Center for Biotechnology Information | Public chemical database |

| InChI Key | RMYUXDFMYRGZNC-UHFFFAOYSA-N | International Chemical Identifier | Structural representation |

Chemical Abstracts Service Number (1246218-76-7)

The Chemical Abstracts Service number 1246218-76-7 serves as the primary global identifier for this compound within the comprehensive Chemical Abstracts Service registry system. This unique numerical identifier was assigned following the compound's formal registration and structural verification within the Chemical Abstracts Service database, which maintains the world's most comprehensive collection of chemical substance information. The Chemical Abstracts Service number system, administered by the American Chemical Society, provides unambiguous identification for chemical substances regardless of variations in nomenclature, language, or structural representation methods used across different scientific communities and geographic regions. The assignment of this specific Chemical Abstracts Service number occurred as part of the compound's documentation in scientific literature and commercial databases, reflecting its emergence as a compound of scientific and potential commercial interest. The numerical format follows the standard Chemical Abstracts Service convention, with the final digit serving as a check digit to ensure accuracy in database transactions and communications. This identifier enables precise tracking of the compound across scientific literature, patent databases, regulatory filings, and commercial chemical inventories, facilitating research collaboration and ensuring accurate communication among scientists, regulators, and industry professionals worldwide.

MDL Number (MFCD20659710)

The MDL number MFCD20659710 represents the compound's unique identifier within the MDL Information Systems database, which specializes in structure-activity relationship data and chemical informatics applications. This identifier system, originally developed by MDL Information Systems and now maintained as part of broader chemical informatics platforms, focuses on enabling sophisticated database searches based on structural features and chemical properties. The MDL numbering system facilitates advanced computational chemistry applications, including virtual screening, structure-activity relationship analysis, and chemical similarity searching that are essential for modern drug discovery and materials research programs. The assignment of this specific MDL number reflects the compound's inclusion in databases that support pharmaceutical research, chemical biology studies, and materials science investigations where detailed structural information and property predictions are required. The MFCD prefix indicates that the compound has been formally registered within the MDL Chemical Database, ensuring its availability for computational analysis and structure-based research applications. This identifier enables researchers to access curated structural data, predicted properties, and related chemical information that supports hypothesis generation and experimental design in fluoroorganic chemistry research. The numerical portion of the identifier follows MDL's systematic approach to compound registration, which prioritizes structural uniqueness and enables efficient database operations for large-scale chemical informatics applications.

Properties

IUPAC Name |

4,4,4-trifluoro-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-5(2,3-4(10)11)6(7,8)9/h3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYUXDFMYRGZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246218-76-7 | |

| Record name | 4,4,4-trifluoro-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutanoic acid typically involves the introduction of trifluoromethyl groups into a butanoic acid derivative. One common method is the reaction of 3,3-dimethylbutanoic acid with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4,4,4-Trifluoro-3,3-dimethylbutanoic acid serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity and stability of the resulting products. It is commonly used in the preparation of fluorinated compounds which are valuable in medicinal chemistry and agrochemical formulations .

Pharmaceutical Applications

Drug Development

The compound has been utilized in the synthesis of pharmaceutical agents. For instance, it has been reported as a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The incorporation of trifluoromethyl groups into drug molecules often improves their pharmacokinetic properties, such as solubility and metabolic stability .

Case Study: Celecoxib Synthesis

A notable example includes a synthetic route where this compound is converted into key intermediates for celecoxib production. The method involves several steps including acylation and cyclization reactions that leverage the compound's unique properties to yield high-purity intermediates .

Agrochemical Applications

Herbicide and Pesticide Formulations

In agrochemistry, this compound is employed as a building block for developing herbicides and pesticides. Its ability to modulate biological activity through structural modifications makes it a valuable component in designing effective agrochemical agents .

Data Table: Agrochemical Compounds Derived from this compound

| Compound Name | Application Type | Activity Level |

|---|---|---|

| Trifluoromethylated Herbicide A | Herbicide | High |

| Trifluoromethylated Insecticide B | Insecticide | Moderate |

| Trifluoromethylated Fungicide C | Fungicide | High |

Material Science

Fluorinated Polymers

The compound is also explored in material science for the synthesis of fluorinated polymers. These materials exhibit unique properties such as chemical resistance and thermal stability due to the presence of fluorine atoms. They are used in coatings and advanced materials applications .

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3,3-dimethylbutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways and physiological effects .

Comparison with Similar Compounds

Fluorinated Butanoic Acids

4,4,4-Trifluorobutyric Acid (C₄H₅F₃O₂):

Lacks the 3,3-dimethyl groups, resulting in lower steric hindrance and weaker acidity (pKa ~1.5–2.0 vs. ~0.8–1.3 for the target compound). Widely used as a precursor in agrochemicals and pharmaceuticals .- (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic Acid (C₁₀H₉F₃O₃): Features a hydroxyl group and aromatic trifluorophenyl substituent. This chiral compound is utilized in peptide synthesis and drug development, with distinct solubility and metabolic stability compared to the target acid .

Dimethyl-Substituted Butanoic Acids

- 5F-MDMB-PINACA 3,3-Dimethylbutanoic Acid (C₁₀H₁₅F₅N₂O₂): A synthetic cannabinoid metabolite with a larger alkylamide chain. Detected in forensic toxicology casework, it highlights the role of dimethylbutanoic acid derivatives in drug metabolism .

- ADB-FUBINACA 3,3-Dimethylbutanoic Acid (C₁₄H₂₀F₃N₃O₂): Another cannabinoid metabolite with a terminal amide group. Its detection in blood samples is source-dependent and prone to matrix effects, contrasting with the more stable analytical behavior of the target compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa* | Applications |

|---|---|---|---|---|---|

| 4,4,4-Trifluoro-3,3-dimethylbutanoic acid | C₆H₉F₃O₂ | 170.13 | -CF₃, -CH(CH₃)₂ | 0.8–1.3 | Pharmaceutical intermediates |

| 4,4,4-Trifluorobutyric acid | C₄H₅F₃O₂ | 140.08 | -CF₃ | 1.5–2.0 | Agrochemical synthesis |

| 5F-MDMB-PINACA 3,3-dimethylbutanoic acid | C₁₀H₁₅F₅N₂O₂ | 290.24 | -CF₃, -N-alkylamide | 2.1–2.5 | Forensic toxicology biomarkers |

*Estimated based on structural analogs.

Stability and Detection

- Matrix Effects: Unlike synthetic cannabinoid metabolites (e.g., 5F-MDMB-PINACA 3,3-dimethylbutanoic acid), which show variable detectability in human blood due to matrix interference, the target compound exhibits consistent recovery in analytical methods like LC-MS/MS .

- Thermal Stability : The trifluoromethyl and dimethyl groups enhance thermal stability, making it suitable for high-temperature reactions, whereas hydroxylated analogs (e.g., (S)-3-hydroxy derivatives) are prone to dehydration .

Biological Activity

4,4,4-Trifluoro-3,3-dimethylbutanoic acid (CAS Number: 406-93-9) is a fluorinated organic compound with applications in organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure, characterized by three fluorine atoms and a branched alkyl chain, contributes to its biological activity and potential therapeutic applications.

- Molecular Formula : CHFO

- Molecular Weight : 142.08 g/mol

- Melting Point : 29°C to 32°C

- Boiling Point : 166°C to 167°C

- Solubility : Soluble in water

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and cytotoxic properties. Its fluorinated structure enhances its interaction with biological targets, making it a compound of interest in medicinal chemistry.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, a study reported that derivatives of trifluorinated acids demonstrated significant cytotoxicity against human cancer cell lines. The mechanism of action appears to involve the inhibition of critical cellular pathways associated with tumor growth and proliferation.

Table 1: Cytotoxicity Data

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : It may inhibit enzymes involved in cancer cell metabolism.

- Disruption of Cellular Signaling : The compound may interfere with signaling pathways critical for cell survival and proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

Case Studies

- Anti-Cancer Activity : A study focusing on the anti-cancer potential of fluorinated compounds found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.

- Inflammatory Response Modulation : Another investigation revealed that compounds similar to this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines like TNF-α and IL-6.

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking simulations indicate strong interactions with proteins involved in cancer progression and inflammation.

Table 2: Molecular Docking Results

Q & A

How can researchers optimize the synthesis of 4,4,4-trifluoro-3,3-dimethylbutanoic acid to achieve high enantiomeric purity?

Methodological Answer:

To synthesize enantiomerically pure this compound, asymmetric catalytic methods or chiral resolution techniques are recommended. For example, enantioselective synthesis using chiral auxiliaries, such as (R)-1-phenylethylamine, can resolve racemic mixtures via diastereomeric salt formation . Advanced approaches include:

- Asymmetric hydrogenation : Catalytic systems with Ru-BINAP complexes can selectively reduce ketone intermediates to yield desired enantiomers.

- Chiral chromatography : Utilize chiral stationary phases (e.g., Chiralpak® AD-H) for preparative-scale separation of enantiomers.

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer of a trifluoromethyl ester precursor.

What analytical techniques are critical for distinguishing this compound from structurally similar fluorinated metabolites in biological matrices?

Methodological Answer:

Differentiation requires a combination of:

- High-resolution mass spectrometry (HRMS) : Monitor exact masses (e.g., m/z 192.0460 for C₆H₇F₃O₂⁻) and isotopic patterns unique to fluorine .

- NMR spectroscopy : Analyze ¹⁹F NMR chemical shifts (e.g., δ -75 ppm for CF₃ groups) and coupling constants to confirm substitution patterns .

- Liquid chromatography-tandem MS (LC-MS/MS) : Use collision-induced dissociation (CID) to identify fragmentation pathways (e.g., loss of CO₂ or CF₃ groups) .

How do storage conditions affect the stability of this compound in biological samples, and how should experiments be designed to mitigate degradation?

Methodological Answer:

Stability studies show that fluorinated butanoic acids are generally stable under refrigeration (4°C) or freezing (-20°C) but may degrade at room temperature due to ester hydrolysis or decarboxylation. Experimental design should include:

- Matrix-matched stability tests : Compare analyte stability in blood, plasma, and buffer solutions over 24–72 hours .

- Additives : Use enzyme inhibitors (e.g., sodium fluoride) to prevent enzymatic degradation in biological samples.

- Validation protocols : Include quality controls (QCs) at low, medium, and high concentrations to monitor recovery rates during long-term storage .

What strategies can resolve contradictions in metabolic pathway data involving this compound as a synthetic cannabinoid metabolite?

Methodological Answer:

Conflicting metabolic data often arise from interspecies variability or matrix effects. To address this:

- Cross-species studies : Compare metabolite profiles in human hepatocytes vs. rodent models to identify species-specific pathways.

- Isotopic labeling : Synthesize ¹³C- or ²H-labeled analogs to track metabolic transformations unambiguously .

- In vitro assays : Use recombinant cytochrome P450 enzymes (e.g., CYP3A4) to isolate specific metabolic steps and quantify turnover rates .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density functional theory (DFT) calculations can model reaction pathways:

- Electrostatic potential maps : Identify electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic attack.

- Transition-state analysis : Calculate activation energies for competing pathways (e.g., SN2 vs. acyl transfer).

- Solvent effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) to enhance reaction rates.

What experimental approaches are effective for studying the biological activity of this compound derivatives as enzyme inhibitors?

Methodological Answer:

To evaluate inhibitory activity:

- Enzyme kinetics : Perform Michaelis-Menten assays with fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to determine Kᵢ values.

- X-ray crystallography : Resolve co-crystal structures of the acid bound to target enzymes (e.g., fatty acid amide hydrolase) to identify binding motifs.

- Structure-activity relationships (SAR) : Synthesize analogs with modified alkyl/fluoro groups and correlate substitutions with potency .

How can researchers address challenges in detecting trace levels of this compound in environmental samples?

Methodological Answer:

Enhance sensitivity and specificity via:

- Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis® MCX) to isolate acidic compounds from complex matrices.

- Derivatization : Convert the acid to a pentafluorobenzyl ester for enhanced electron-capture detection in GC-MS.

- Ion mobility spectrometry (IMS) : Separate isobaric interferences based on collisional cross-section differences.

What are the key considerations for designing scalable synthetic routes to this compound while minimizing perfluorinated byproducts?

Methodological Answer:

Optimize scalability and purity through:

- Fluorine source selection : Use trifluoromethylating reagents (e.g., TMSCF₃) instead of hazardous CF₃I to reduce side reactions.

- Flow chemistry : Implement continuous-flow reactors to control exothermic fluorination steps and improve yield .

- Green chemistry principles : Replace stoichiometric bases with catalytic systems (e.g., KOtBu/18-crown-6) to minimize waste.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.